Barrenazine A

Description

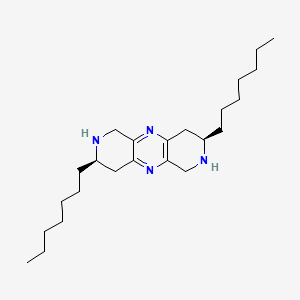

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H42N4 |

|---|---|

Molecular Weight |

386.6 g/mol |

IUPAC Name |

(6R,13R)-6,13-diheptyl-2,5,9,12-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),2,8-triene |

InChI |

InChI=1S/C24H42N4/c1-3-5-7-9-11-13-19-15-21-23(17-25-19)28-22-16-20(26-18-24(22)27-21)14-12-10-8-6-4-2/h19-20,25-26H,3-18H2,1-2H3/t19-,20-/m1/s1 |

InChI Key |

IKZOWLBWGIFDDU-WOJBJXKFSA-N |

Isomeric SMILES |

CCCCCCC[C@@H]1CC2=C(CN1)N=C3C[C@H](NCC3=N2)CCCCCCC |

Canonical SMILES |

CCCCCCCC1CC2=C(CN1)N=C3CC(NCC3=N2)CCCCCCC |

Synonyms |

barrenazine A |

Origin of Product |

United States |

Chemical Synthesis Methodologies of Barrenazine a

Total Synthesis Approaches to Barrenazine A

The pursuit of a total synthesis of this compound has led to the development of several elegant and efficient strategies. These routes are distinguished by their methods for introducing chirality and for forging the key heterocyclic framework.

Enantioselective Total Synthesis Strategies

The absolute stereochemistry of this compound necessitates the use of asymmetric synthesis methodologies. Chemists have ingeniously employed chiral auxiliaries to direct the formation of the critical stereocenters, primarily through the diastereoselective functionalization of pyridine (B92270) precursors.

In 2006, the first total synthesis of (-)-Barrenazine A was reported by Focken and Charette. researchgate.net Their strategy hinged on the stereoselective addition of a Grignard reagent to a chiral pyridinium (B92312) salt derived from 4-methoxypyridine. researchgate.netacs.org

In 2007, Sarandeses, Sestelo, and coworkers reported another enantioselective total synthesis of (-)-Barrenazine A. rsc.orgmdpi.com Their approach also utilized a chiral auxiliary-controlled addition to a pyridinium salt, but with a different auxiliary and a distinct sequence for constructing the pyrazine (B50134) ring. rsc.orgmdpi.com

The utility of chiral dihydropyridones as building blocks has been further demonstrated in the synthesis of related piperidine-containing natural products, highlighting the versatility of these intermediates in asymmetric synthesis. researchgate.net The fundamental approach of nucleophilic addition to chiral pyridinium salts remains a robust method for accessing enantiomerically enriched piperidine (B6355638) derivatives. researchgate.net

Sarandeses and Sestelo's Enantioselective Route via N-Acylpyridinium Salts

Key Synthetic Transformations and Mechanistic Considerations

The construction of the central pyrazine ring in this compound is a pivotal transformation in all total synthesis routes. This is typically achieved through the dimerization of a suitably functionalized piperidinone precursor.

The C2-symmetric nature of this compound strongly suggests a dimerization strategy for the formation of the central pyrazine heterocycle. Both the Charette and the Sarandeses/Sestelo syntheses culminate in a step where two molecules of a chiral piperidinone derivative are coupled to form the hexahydrodipyridino[3,4-b:3',4'-e]pyrazine core.

In Charette's synthesis, the dimerization is described as a base-mediated cyclization-aromatization. rsc.org After deprotection of a Boc-protected amine, the resulting α-amino piperidinone is believed to undergo a spontaneous or base-promoted self-condensation. Two molecules of the α-amino ketone react to form a dihydropyrazine (B8608421) intermediate, which then aromatizes to the stable pyrazine ring system. acs.orgrsc.org

The Sarandeses and Sestelo route employs a slightly different, though conceptually similar, approach. They utilize a functionalized 5-azidopiperidin-4-one as the key precursor. mdpi.com A Staudinger reduction of the azide (B81097) furnishes the corresponding α-aminoketone. mdpi.com This intermediate is then treated with para-toluenesulfonic acid (PTSA), which catalyzes the cyclization and subsequent dehydration to afford the pyrazine core of Barrenazine B. mdpi.com Barrenazine B is then readily converted to this compound via hydrogenation. mdpi.com The proposed mechanism involves the acid-catalyzed formation of an enamine from one molecule of the α-aminoketone, which then attacks the protonated carbonyl of a second molecule. Subsequent cyclization and aromatization via loss of water molecules lead to the final pyrazine product.

The intricate molecular architecture of this compound, a cytotoxic marine alkaloid, has presented a significant challenge to synthetic chemists, prompting the development of several innovative and elegant synthetic strategies. acs.orgmdpi.com These approaches often feature a range of modern synthetic methodologies to construct the key structural motifs of the natural product, namely the C2-symmetrical hexahydrodipyridopyrazine core and the stereochemically defined side chains.

Ring-Closing Metathesis in Tetrahydropyridine (B1245486) Ring Formation

A key strategic transformation in the synthesis of this compound involves the construction of the tetrahydropyridine ring system. One notable approach utilizes a sequential allylboration/ring-closing metathesis (RCM) strategy. acs.orgresearchgate.netnih.gov This powerful combination allows for the efficient assembly of the cyclic amine core. researchgate.netclockss.org The RCM reaction, often catalyzed by ruthenium-based catalysts such as the Grubbs catalyst, facilitates the formation of the tetrahydropyridine ring from a suitably functionalized diene precursor. clockss.orgnih.gov This methodology has proven to be a reliable and high-yielding route to this crucial heterocyclic intermediate. researchgate.netclockss.org The versatility of RCM allows for the construction of various substituted tetrahydropyridines, which are valuable precursors for a wide range of natural products. clockss.orgnih.gov

Allylboration Strategies

Asymmetric allylboration reactions have been instrumental in setting the stereochemistry of the side chains in this compound synthesis. acs.orgresearchgate.netnih.gov This method provides a means to control the formation of new stereocenters with a high degree of precision. In one synthesis, a sequential asymmetric allylboration and RCM reaction protocol was employed. researchgate.net The use of chiral allylborane reagents allows for the enantioselective addition of an allyl group to an aldehyde, establishing a key stereocenter that is carried through to the final product. nih.gov The efficiency and selectivity of allylboration reactions make them a valuable tool in the synthesis of complex natural products containing stereochemically rich acyclic portions. researchgate.net

Stereoselective Nucleophilic Additions to Pyridinium Derivatives

A prevalent strategy for the construction of the substituted piperidine rings found in this compound involves the stereoselective nucleophilic addition of organometallic reagents to activated pyridinium salts. rsc.orgacs.orgnih.gov Chiral N-acylpyridinium salts, derived from 4-methoxypyridine, have been employed as key electrophiles. acs.orgnih.govresearchgate.net The addition of Grignard reagents to these chiral pyridinium salts proceeds with high diastereoselectivity, effectively installing the desired side chain with the correct stereochemistry. rsc.orgacs.orgresearchgate.net The use of chiral auxiliaries, such as (-)-8-phenylmenthyl carbamate, has been shown to induce high levels of stereocontrol in these additions. mdpi.comrsc.org This method provides a direct and efficient route to enantiomerically enriched dihydropyridones, which are versatile intermediates in alkaloid synthesis. researchgate.netnih.gov

| Synthetic Approach | Chiral Auxiliary/Reagent | Diastereomeric Excess (d.e.) | Reference |

| Charette Synthesis | N-benzoyl-O-methyl-L-valinol | 86% | rsc.org |

| Sarandeses & Sestelo Synthesis | (-)-8-phenylmenthyl carbamate | 97% | mdpi.comrsc.org |

Regioselective Ring-Opening and Epoxidation Reactions

The synthesis of the functionalized piperidinone core of this compound has been accomplished through a sequence involving stereoselective epoxidation and regioselective ring-opening reactions. acs.orgresearchgate.netnih.gov This approach allows for the introduction of key functional groups at specific positions on the piperidine ring. For instance, an enone intermediate can be subjected to stereoselective epoxidation, followed by regioselective opening of the resulting epoxide with an azide nucleophile. acs.orgresearchgate.netnih.gov This sequence effectively installs the azido (B1232118) group that is crucial for the subsequent dimerization and formation of the central pyrazine ring. The regioselectivity of the epoxide opening is a critical factor in ensuring the correct placement of the nitrogen functionality. organic-chemistry.org

Application of Grignard Reagents in Carbon Chain Elongation and Stereocenter Installation

Grignard reagents play a multifaceted role in the synthesis of this compound, primarily in the elongation of carbon chains and the installation of key stereocenters. acs.orgresearchgate.netnih.gov As powerful nucleophiles, Grignard reagents are added to electrophilic centers, such as chiral N-acylpyridinium salts, to form new carbon-carbon bonds. rsc.orgacs.orgnih.govyoutube.comebsco.comyoutube.com This addition is often highly diastereoselective, allowing for precise control over the stereochemistry of the newly formed chiral center. rsc.orgacs.orgresearchgate.net In some synthetic routes, copper-catalyzed coupling reactions involving Grignard reagents are utilized to complete the carbon side chains of the barrenazine molecules. acs.orgresearchgate.netnih.gov The versatility and reactivity of Grignard reagents make them an indispensable tool in the construction of the complex carbon skeleton of this compound. youtube.comyoutube.com

Radical Azidation in Functionalized Piperidinone Synthesis

An alternative method for the introduction of the azide functionality into the piperidinone core involves a radical azidation reaction. rsc.orgresearchgate.net In this approach, a silyl (B83357) enol ether derived from a piperidinone intermediate is treated with an azide source, such as ceric ammonium (B1175870) nitrate (B79036) and sodium azide, to generate an α-azido ketone. mdpi.commdpi.com This radical process provides an efficient means of installing the azide group at the desired position. mdpi.com The resulting azidopiperidinone is a key precursor for the subsequent dimerization to form the central pyrazine ring of the barrenazine scaffold. researchgate.netresearchgate.net

Comparative Analysis of Synthetic Routes and Efficiencies

A later, more versatile enantioselective synthesis of both barrenazines was developed, starting from 1,4-butanediol (B3395766). acs.orgresearchgate.netnih.gov This strategy is highlighted by a sequential allylboration/ring-closing metathesis for the construction of the tetrahydropyridine ring and a stereoselective epoxidation followed by regioselective ring-opening to install the azido group. acs.orgresearchgate.netnih.gov The C2-symmetrical pyrazine skeleton is formed via dimerization of the resulting azidopiperidinone, and the side chains are completed using copper-catalyzed reactions with Grignard reagents. acs.orgresearchgate.netnih.gov

| Synthetic Route | Starting Material | Key Steps | Overall Yield (this compound) | Number of Steps (this compound) | Reference |

| Charette (2006) | 4-Methoxypyridine | Diastereoselective Grignard addition, Dimerization | 30% | 8 | rsc.org |

| Sarandeses & Sestelo (2007) | 4-Methoxy-3-(triisopropylsilyl)pyridine | Diastereoselective Grignard addition, Radical azidation, Reductive dimerization | 19% | 9 | rsc.orgresearchgate.net |

| Peña-López, et al. (2010) | 1,4-Butanediol | Allylboration/RCM, Epoxidation/Ring-opening, Dimerization | Not explicitly stated for A alone | - | acs.orgresearchgate.netnih.gov |

Biosynthetic Hypotheses and Investigations of Barrenazine a

Proposed Biosynthetic Pathways of Pyrazine (B50134) Alkaloids in Natural Sources

The biosynthesis of pyrazine alkaloids, including barrenazine A, is thought to involve the dimerization of precursor molecules. researchgate.netresearchgate.net One common hypothesis for the formation of 2,5-disubstituted pyrazines in nature involves the dimerization of α-amino aldehydes derived from amino acids. researchgate.netrsc.org This process is believed to proceed through the formation of a dihydropyrazine (B8608421) intermediate, which then readily oxidizes to the aromatic pyrazine ring. researchgate.net

In the context of more complex pyrazine alkaloids, such as those with fused ring systems, the proposed pathways are more intricate. For cucurbitane-type triterpenoid (B12794562) pyrazine alkaloids, a putative biosynthetic pathway suggests an initial reaction between free amino acids and a hexose (B10828440) sugar. frontiersin.org This is followed by a series of reactions including Strecker degradation and dehydration to form an amide-type conjugate. frontiersin.org Further amination and a Schiff's base reaction are proposed to lead to the formation of the pyrazine ring fused to the triterpenoid skeleton. frontiersin.org While this compound is not a triterpenoid, these proposed mechanisms for pyrazine ring formation in other natural products provide a conceptual framework for considering its own biosynthesis.

Role of Amino Acid Precursors in this compound Biosynthesis

Amino acids are fundamental building blocks for a vast array of natural products, including alkaloids. wikipedia.orgnih.gov In the case of pyrazine alkaloids, specific amino acids serve as the precursors to the key α-amino aldehyde intermediates. researchgate.netrsc.org For instance, the biosynthesis of 2,5-diisopropylpyrazine (B1313309) is proposed to originate from the amino acid valine. researchgate.net Labeling studies have suggested that valine is reduced to an α-amino aldehyde, which then undergoes dimerization to form the pyrazine product. researchgate.net

While the direct amino acid precursor for this compound has not been definitively identified through isotopic labeling studies, its structure strongly suggests a derivation from a modified amino acid. The piperidine (B6355638) rings within the this compound scaffold are reminiscent of lysine (B10760008), which contains a six-carbon chain with two amino groups. wikipedia.org It is hypothesized that a derivative of an amino acid, such as a functionalized piperidine, serves as the monomer that dimerizes to form the central pyrazine ring of this compound. acs.org

| Pyrazine Alkaloid | Proposed Amino Acid Precursor | Key Intermediate |

| 2,5-Diisopropylpyrazine | Valine | α-Amino aldehyde of valine |

| 2,5-Bis(3-indolylmethyl)pyrazine | Tryptophan | α-Amino aldehyde of tryptophan |

| Actinopolymorphol C | Leucine | α-Amino aldehyde of leucine |

Biomimetic Syntheses Informing Biosynthetic Hypotheses

Biomimetic synthesis, which mimics proposed biosynthetic pathways, serves as a powerful tool to test the viability of hypothetical routes. google.com Several total syntheses of this compound and B have been accomplished, with some approaches drawing inspiration from potential biosynthetic steps. rsc.orgmdpi.comnih.gov

A key strategy in many syntheses of this compound involves the dimerization of a functionalized piperidine derivative. acs.orgthieme-connect.comresearchgate.net For example, one synthesis reported the dimerization of an α-amino piperidinone to construct the hexahydrodipyridinopyrazine core of the barrenazines. acs.org Another approach utilized the oxidative dimerization of a functionalized 4-aminopiperidin-5-ol. thieme-connect.com These synthetic achievements lend credence to the hypothesis that the natural biosynthetic pathway of this compound likely involves a similar dimerization of a monomeric piperidine-based precursor. researchgate.net

Furthermore, research into the synthesis of simpler 2,5-disubstituted pyrazine alkaloids has demonstrated that the dimerization of α-amino aldehydes, generated in situ from amino acids, is a feasible and efficient method for creating the pyrazine core. researchgate.netrsc.org These studies support the fundamental chemical principles that likely underlie the biosynthesis of more complex pyrazine alkaloids like this compound.

| Synthetic Approach | Key Reaction | Precursor Type |

| Charette's Synthesis | Dimerization of amino pyridinone | α-Amino piperidinone |

| Das's Synthesis | Oxidative dimerization | 4-Aminopiperidin-5-ol |

| Sestelo's Synthesis | Reductive dimerization | Functionalized 5-azidopiperidin-4-one |

Enzymatic Considerations in Hypothetical Biosynthetic Steps

While biomimetic syntheses can be achieved through chemical reagents, in nature, these transformations are catalyzed by specific enzymes. The hypothetical biosynthetic pathway for this compound would require a suite of enzymes to carry out the necessary steps, from the modification of a precursor amino acid to the final dimerization and oxidation.

The formation of the proposed monomeric piperidine precursor from a likely amino acid such as lysine would involve several enzymatic modifications. These could include cyclization, hydroxylation, and amination reactions, potentially catalyzed by enzymes like cyclases, cytochrome P450 monooxygenases, and aminotransferases. mpg.de

The crucial dimerization step, which forms the central pyrazine ring, is envisioned to be an enzyme-mediated process. This could involve an oxidative dimerization reaction, where an oxidase enzyme facilitates the coupling of two monomer units. Subsequently, or concurrently, a dehydrogenase could be responsible for the aromatization of the resulting dihydropyrazine intermediate to the stable pyrazine ring. The stereochemistry of this compound also implies that the enzymes involved in its biosynthesis are highly stereoselective.

Although the specific enzymes involved in the biosynthesis of this compound have not yet been isolated and characterized, the proposed pathway aligns with known enzymatic capabilities in other natural product biosynthetic pathways. nih.govnih.gov Future research involving genome mining and functional characterization of enzymes from the source organism of this compound will be crucial to definitively elucidate the enzymatic machinery responsible for its construction. mpg.de

Biological Activities and Molecular Mechanisms of Barrenazine a

Evaluation of Biological Activity in In Vitro Models

Cytotoxic Activity Against Cancer Cell Lines

Barrenazine A has demonstrated notable cytotoxic activity against various human cancer cell lines in laboratory settings. psu.edu As a member of the pyrazine (B50134) class of compounds, it is part of a group of heterocyclic aromatic compounds that have garnered significant interest from researchers for their diverse pharmacological properties, including anticancer effects. tandfonline.com

Studies have shown that pyrazine derivatives can exhibit significant cytotoxic effects on different cancer cell lines. nih.gove-nps.or.kr The evaluation of such compounds typically involves determining their IC50 values, which represents the concentration of a drug that is required for 50% inhibition of cell growth. This allows for a quantitative comparison of the cytotoxic potential of different compounds. While specific IC50 values for this compound against a wide range of cell lines are not extensively detailed in the provided search results, the general consensus points towards its activity as a cytotoxic agent. psu.edutandfonline.com The investigation of natural products like this compound is a crucial area of research for the discovery of new and effective chemotherapeutic agents. mdpi.com

Table 1: Cytotoxic Activity of Selected Natural Product Derivatives

| Compound/Extract | Cancer Cell Line | Activity | Source |

|---|---|---|---|

| Myrifragranone C | A2780 (Ovarian) | IC50: 14.1 µM | e-nps.or.kr |

| Myrifragranone C | TOV-112D (Ovarian) | IC50: 16.9 µM | e-nps.or.kr |

| Myrifragranone C | SK-OV3 (Ovarian) | IC50: 33.4 µM | e-nps.or.kr |

| Artemisia absinthium leaf extract | A-549, CCC-221, K-562, MCF-7, PC-3 | Significant cytotoxicity (≥70%) | nih.gov |

| Artemisia absinthium seed extract | CCC-221, K-562, MCF-7, PC-3 | Significant cytotoxicity (≥70%) | nih.gov |

Immunosuppressive Effects in Murine Splenocytes

Beyond its cytotoxic properties, this compound and related pyrazine derivatives have been investigated for their immunomodulatory effects. Specifically, research has pointed to the immunosuppressive potential of certain pyrazine compounds in murine splenocytes. researchgate.net Splenocytes, which comprise a mixed population of immune cells from the spleen, are commonly used in in vitro assays to assess the impact of compounds on immune responses. nih.govmdpi.com

The proliferation of T and B lymphocytes, key players in the adaptive immune response, can be stimulated in culture by mitogens such as Concanavalin A (for T cells) and lipopolysaccharide (LPS) (for B cells). nih.gov Studies on pyrazine derivatives have shown that some of these compounds can inhibit the proliferation of murine splenocytes stimulated by anti-CD3/anti-CD28 monoclonal antibodies, which mimic T-cell activation. researchgate.net For instance, the synthetic congener (2′R,3′R)-3, a pyrazine derivative, exhibited potential inhibitory activity in murine splenocytes with an IC50 value of 5.85 μM. researchgate.net This suggests that compounds like this compound may interfere with T-cell activation and proliferation, indicating a potential for immunosuppressive activity. nih.govfrontiersin.org

General Classification as a Bioactive Alkaloid

This compound is classified as an alkaloid, a large and diverse group of naturally occurring organic compounds that contain at least one nitrogen atom. britannica.com This classification is based on its chemical structure, which features a nitrogen-containing heterocyclic ring. nih.govgcwgandhinagar.com Alkaloids are known for their wide range of physiological effects on humans and animals. britannica.com

The term "bioactive" signifies that this compound has a demonstrable effect on living organisms, tissues, or cells. unibas.it Alkaloids are broadly recognized for their pharmacological activities, which can include anticancer, antimicrobial, and anti-inflammatory properties. nih.gov The pyrazine ring system within this compound's structure is a key feature that contributes to its bioactivity. tandfonline.com The classification of this compound as a bioactive alkaloid places it within a well-established class of natural products with significant potential for medicinal applications. nih.govnih.gov

Investigation of Molecular Targets and Intracellular Pathways

Cellular Mechanisms of Action Evidenced by Pyrazine Derivatives

The cellular mechanisms through which this compound exerts its biological effects are understood in the broader context of pyrazine derivatives. tandfonline.comdntb.gov.ua These compounds are known to engage with a variety of cellular processes. researchgate.net For instance, some pyrazine derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. e-nps.or.kr This is a critical mechanism for many anticancer agents.

Furthermore, pyrazine derivatives can influence intracellular signaling pathways. nih.gov The modification of natural products with pyrazine moieties has been shown to result in derivatives with a wide array of biological activities, including anti-inflammatory and anticancer effects. dntb.gov.ua These activities are often linked to the modulation of specific cellular targets and pathways. While the precise molecular targets of this compound are still under investigation, the known activities of related pyrazine compounds provide a framework for understanding its potential mechanisms of action. researchgate.net

Interactions with Relevant Biological Macromolecules

The biological activity of any compound is fundamentally determined by its interactions with biological macromolecules such as proteins and nucleic acids. woarjournals.orgnih.govexlibrisgroup.com The complex three-dimensional structure of these macromolecules allows for specific binding interactions with smaller molecules like this compound. exobiologie.fr These interactions can either inhibit or modulate the function of the macromolecule, leading to a cellular response. nih.gov

For alkaloids, these interactions are the basis of their physiological effects. gcwgandhinagar.com While direct studies detailing the specific molecular docking of this compound with biological macromolecules are not prevalent in the provided search results, the general principles of molecular interactions provide a basis for understanding its activity. nih.gov The pyrazine core and its substituents would dictate the types of non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions) it can form with target proteins or DNA, ultimately leading to its observed cytotoxic and immunosuppressive effects. exobiologie.frnih.gov

Comparative Biological Activity with Structurally Related Pyrazine-Containing Natural Products

The pyrazine ring is a key structural motif found in a variety of natural products that exhibit a wide range of biological activities. mdpi.comnih.gov The unique heterocyclic skeleton of this compound, a 1,3,4,6,8,9-hexahydrodipyridino[3,4-b:3',4'-e]pyrazine, invites comparison with other marine-derived alkaloids that also feature a central pyrazine core. capes.gov.bracs.orgthieme-connect.de Examining these structurally related compounds provides valuable context for understanding the potential bioactivity of this compound, even when their potencies and mechanisms of action differ significantly.

This compound itself has demonstrated modest cytotoxic activity. It was found to exhibit mild cytotoxicity against the LOVO-DOX (doxorubicin-resistant colon adenocarcinoma) human cancer cell line, with a GI₅₀ value of 0.9 µg/mL. capes.gov.brnih.govrsc.org This level of activity is considered weak when compared to other highly potent pyrazine alkaloids.

A notable group of structurally related pyrazine alkaloids are the Cephalostatins, isolated from the marine worm Cephalodiscus gilchristi. ontosight.ainih.gov Cephalostatin 1, a dimeric steroidal alkaloid with a central pyrazine bridge, is exceptionally potent. It displays powerful anticancer activity, with average GI₅₀ values of 1.8 nM against the National Cancer Institute's 60 human cancer cell line panel (NCI-60). ontosight.aicaltech.edu This indicates that Cephalostatin 1 is orders of magnitude more potent than this compound and acts through the induction of apoptosis. ontosight.aiu-szeged.hu The immense difference in potency highlights how the nature of the substituents on the pyrazine core—steroidal units in Cephalostatin 1 versus the dipiperidine system in this compound—dramatically influences biological activity.

Another class of relevant marine natural products is the Dragmacidins, which are bis-indole alkaloids that can feature a pyrazine or pyrazinone core. Dragmacidin D, isolated from the marine sponge Spongosorites sp., exhibits a broad spectrum of bioactivities, including antimicrobial, antiviral, and anti-inflammatory effects. nih.govchem-station.com Its anticancer activity includes cytotoxicity against the P388 murine leukemia cell line (IC₅₀ of 1.4 µg/mL) and the A549 human lung adenocarcinoma cell line (IC₅₀ of 4.4 µg/mL). nih.gov While its cytotoxicity is more comparable to this compound than to Cephalostatin 1, Dragmacidin D also functions as a potent inhibitor of serine-threonine phosphatases, a distinct mechanism of action. escholarship.org

The Botryllazines, isolated from the tunicate Botryllus leachi, are also pyrazine-containing alkaloids derived from tyrosine precursors. scielo.org.mx Botryllazine A was found to be inactive against several tumor cell lines (P-388, A-549, HT-29, and MEL-28) with IC₅₀ values greater than 10 µg/mL. scielo.org.mx However, the related Botryllazine B showed mild cytotoxicity against A-549 and MEL-28 cell lines with an IC₅₀ of 5 µg/mL. scielo.org.mx Interestingly, synthetic analogues of Botryllazine A have been shown to be inhibitors of human aldose reductase, an enzyme implicated in diabetic complications, demonstrating that different biological activities can be found within the same structural family. nih.gov

The following table provides a comparative overview of the biological activities of this compound and these structurally related pyrazine-containing natural products.

| Compound | Natural Source | Core Structure | Reported Biological Activity | Potency (IC₅₀/GI₅₀) |

| This compound | Unidentified Tunicate | Hexahydrodipyridinopyrazine | Mild cytotoxicity | 0.9 µg/mL (LOVO-DOX) capes.gov.brnih.gov |

| Cephalostatin 1 | Cephalodiscus gilchristi (Marine Worm) | Dimeric Steroidal Pyrazine | Potent anticancer, apoptosis induction | ~1.8 nM (NCI-60 average) caltech.edu |

| Dragmacidin D | Spongosorites sp. (Marine Sponge) | Bis-indole Pyrazinone | Cytotoxicity, antimicrobial, antiviral, phosphatase inhibitor | 1.4 µg/mL (P388), 4.4 µg/mL (A549) nih.gov |

| Botryllazine A | Botryllus leachi (Tunicate) | Pyrazine with tyrosine-derived units | Inactive against tested cancer cell lines, analogues inhibit aldose reductase | >10 µg/mL scielo.org.mx |

| Botryllazine B | Botryllus leachi (Tunicate) | Pyrazine with tyrosine-derived units | Mild cytotoxicity | 5 µg/mL (A-549, MEL-28) scielo.org.mx |

Structure Activity Relationship Sar Studies of Barrenazine a and Analogs

Identification of Pharmacophoric Elements and Key Structural Features for Bioactivity

A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target and exert its activity. dovepress.comdergipark.org.tr While a definitive, computationally-derived pharmacophore model for Barrenazine A has not been extensively reported in the reviewed literature, SAR studies on its analogs have illuminated several key structural features critical for its bioactivity.

The core structural framework of this compound, an unprecedented 1,3,4,6,8,9-hexahydrodipyridino[3,4-b:3',4'-e]pyrazine skeleton, is fundamental to its function. rsc.org Key features identified through synthesis and biological evaluation include:

The C2-Symmetrical Pyrazine (B50134) Core: The central, electron-deficient pyrazine ring, formed by the dimerization of two piperidine-based precursors, is a defining characteristic. syncatmeth.escore.ac.uk This symmetrical arrangement is believed to be a crucial element for its interaction with biological targets.

Peripheral Side Chains: The nature and length of the alkyl side chains attached to the piperidine (B6355638) rings play a role in modulating the cytotoxic potency. These hydrophobic groups can influence properties such as membrane permeability and binding affinity to the target site.

While this compound itself shows mild cytotoxicity, the exploration of related structures like the cephalostatins and ritterazines, which also contain a steroidal pyrazine core, has shown that modifications to the peripheral units can dramatically impact bioactivity. acs.org This suggests that while the core scaffold provides the necessary template, the substituents are key to fine-tuning the interaction with cellular components.

Impact of Stereochemistry on this compound's Biological Activity

Stereochemistry plays a pivotal role in the biological activity of most chiral natural products, as biological systems like receptors and enzymes are themselves chiral. mdpi.comnih.govmichberk.com For this compound, which possesses multiple stereocenters, the specific spatial arrangement of its substituents is critical for its cytotoxic effects.

Design and Synthesis of this compound Analogs and Derivatives for SAR Probing

The design and synthesis of analogs are a cornerstone of medicinal chemistry, allowing researchers to probe the SAR of a lead compound. nih.govnih.gov For this compound, synthetic strategies have been developed that not only allow for the total synthesis of the natural product but also provide routes to novel derivatives with modified structures. These analogs are instrumental in dissecting which parts of the molecule are tolerant to change and which are sacrosanct for bioactivity.

The central pyrazine ring is typically formed late in the synthetic sequence through a biomimetic dimerization of a functionalized piperidine precursor. researchgate.net One common method involves the dimerization of an α-amino aldehyde or α-azidoketone intermediate. syncatmeth.esresearchgate.net This key step establishes the C2-symmetrical core of the Barrenazine family.

While the pyrazine core itself is a hallmark of this class of alkaloids, its electronic properties can be modulated. Introducing electron-donating or electron-withdrawing groups onto the pyrazine ring, if synthetically feasible, could alter the molecule's redox potential and its ability to participate in hydrogen bonding or π-stacking interactions, which could in turn influence its biological activity. However, most reported syntheses focus on assembling the core from modified piperidine units rather than directly modifying the pyrazine ring post-synthesis. Unsymmetrically substituted pyrazines, related to other natural products, have been a synthetic challenge, but methods are being developed that could potentially be applied to create non-symmetrical Barrenazine analogs. acs.org

The piperidine rings and their side chains are more synthetically accessible for modification, making them a primary focus for generating analogs. Several total syntheses provide versatile platforms for introducing diversity.

Piperidine Ring Synthesis: Synthetic routes often employ strategies like sequential allylboration/ring-closing metathesis or diastereoselective Grignard additions to chiral pyridinium (B92312) salts to construct the substituted piperidine rings. syncatmeth.esresearchgate.net These methods allow for the controlled installation of stereocenters and functional groups that can be further elaborated.

Side Chain Modification: The alkyl side chains of this compound are typically installed using organometallic reagents, such as Grignard reagents, in copper-catalyzed reactions. syncatmeth.es This approach allows for the introduction of a wide variety of side chains by simply changing the Grignard reagent used in the synthesis. This flexibility is crucial for probing the impact of side-chain length, branching, and functionality on cytotoxic activity. For example, analogs with different alkyl or functionalized chains could be synthesized to explore the hydrophobic and steric requirements of the target binding pocket. ku.edu

The synthesis of a library of such analogs, followed by biological testing, would provide a detailed map of the SAR, guiding the design of future compounds with potentially improved potency and selectivity.

Modifications of the Central Pyrazine Core

Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to Barrenazine Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of compounds with their biological activity. wikipedia.orgmdpi.com These models use statistical methods to relate numerical descriptors of a molecule's physicochemical properties to its measured activity, such as IC50 values. nih.govnih.gov A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. biolscigroup.us

The typical QSAR workflow involves:

Data Set Assembly: A series of structurally related compounds (like this compound analogs) with measured biological activity is required.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound, representing its electronic, steric, hydrophobic, and topological properties.

Model Development: Statistical techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) are used to build a mathematical equation linking the descriptors to the activity. mdpi.com

Model Validation: The model's statistical significance and predictive power are rigorously tested using internal (e.g., cross-validation) and external validation (using a test set of compounds not included in model training). nih.gov

Based on the available literature, specific and detailed QSAR studies focused exclusively on this compound derivatives have not been prominently reported. However, the principles of QSAR are broadly applicable. nih.gov Should a series of this compound analogs with corresponding cytotoxicity data become available, QSAR methodologies could be employed to:

Identify the key physicochemical properties (e.g., lipophilicity (logP), molar refractivity, specific atomic charges) that drive cytotoxic activity.

Predict the potency of novel, hypothetical this compound derivatives.

Provide insights into the mechanism of action by highlighting the molecular features that are most important for the drug-target interaction.

QSAR studies have been successfully applied to other complex heterocyclic natural products and their derivatives to guide drug discovery efforts. nih.gov

Advanced Methodologies in Barrenazine a Research

Advanced Spectroscopic Techniques for Complex Structural Elucidation

The definitive structure of Barrenazine A, a novel heterocyclic alkaloid, was established through the comprehensive application of advanced spectroscopic methods. capes.gov.br These techniques are crucial for piecing together the complex molecular architecture and confirming the connectivity of its atoms.

Multi-dimensional NMR spectroscopy is an indispensable tool for elucidating the intricate structure of complex organic molecules like this compound. emory.educam.ac.uk The process involves a suite of experiments that provide a complete picture of the proton and carbon framework.

The structural elucidation of this compound relied heavily on a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments. capes.gov.br These included:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orgemerypharma.com For this compound, COSY spectra were essential in establishing the proton-proton connectivities within the piperidine (B6355638) rings and the heptyl side chains.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with the signals of directly attached carbon atoms. princeton.edu It was used to assign the carbon atoms in the this compound structure that are bonded to hydrogen atoms.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-4 bonds). emerypharma.comprinceton.edu This was critical in connecting the different fragments of the molecule, such as linking the side chains to the core heterocyclic structure and establishing the connectivity across the pyrazine (B50134) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. libretexts.org The NOESY data was vital for determining the relative stereochemistry of the chiral centers in the molecule.

¹⁵N-HMBC: In the case of nitrogen-rich heterocycles like this compound, long-range ¹H-¹⁵N HMBC experiments were particularly powerful in differentiating between possible isomeric structures by establishing correlations between protons and nitrogen atoms in the pyrazine ring. capes.gov.brresearchgate.net

The collective interpretation of these NMR data allowed for the unambiguous assignment of all proton and carbon signals and the confirmation of the unprecedented 1,3,4,6,8,9-hexahydrodipyridino[3,4-b:3',4'-e]pyrazine skeleton of this compound. capes.gov.br

Table 1: Key NMR Correlations for this compound Structural Elucidation

| NMR Experiment | Purpose | Information Gained for this compound |

| COSY | Identifies proton-proton (¹H-¹H) couplings through bonds. libretexts.org | Established the spin systems within the piperidine rings and the alkyl side chains. |

| HMQC/HSQC | Correlates protons to their directly attached carbons (¹H-¹³C one-bond correlations). princeton.edu | Assigned the chemical shifts of protonated carbons in the heterocyclic core and side chains. |

| HMBC | Shows correlations between protons and carbons over multiple bonds (¹H-¹³C two- and three-bond). princeton.edu | Connected the various structural fragments, including the pyrazine ring to the piperidine units and the side chains to the rings. |

| NOESY | Reveals through-space proximity of protons, helping to determine stereochemistry. libretexts.org | Provided crucial information on the relative configuration of the stereocenters. |

| ¹⁵N-HMBC | Shows long-range correlations between protons and nitrogen atoms. researchgate.net | Confirmed the nitrogen positions within the pyrazine ring, helping to distinguish between potential isomers. capes.gov.brresearchgate.net |

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a powerful analytical technique used to determine the precise molecular weight and elemental composition of a compound. wisdomlib.orgnih.govrsc.org For this compound, HRESIMS was instrumental in establishing its molecular formula. capes.gov.bracs.org By providing a highly accurate mass measurement, often to within a few parts per million, HRESIMS allowed researchers to deduce the exact number of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule, which is a critical piece of information when proposing a chemical structure. nih.govresearchgate.net

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D, 2D, COSY, HMQC, HMBC, NOESY)

Chromatographic Techniques for Isolation, Purification, and Chiral Separation (e.g., HPLC)

The isolation of this compound from its natural source, an unidentified tunicate, required sophisticated chromatographic techniques to separate it from a complex mixture of other metabolites. capes.gov.bracs.org High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the purification of natural products and the separation of stereoisomers. chiralpedia.comshimadzu.com

For compounds like this compound, which possess chiral centers, chiral HPLC is particularly important. elementlabsolutions.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation. elementlabsolutions.comymc.co.jp Polysaccharide-based CSPs are commonly used for this purpose due to their broad applicability and scalability. elementlabsolutions.com The development of enantioselective syntheses of this compound relied on HPLC to determine the enantiomeric purity of the final products. mdpi.comresearchgate.net Supercritical Fluid Chromatography (SFC) is another technique that has gained popularity for chiral separations, offering advantages in speed and reduced solvent consumption. mdpi.com

Computational Chemistry Approaches (e.g., Density Functional Theory (DFT) for Stereoselectivity Studies)

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for understanding reaction mechanisms and predicting stereoselectivity in complex organic syntheses. synopsys.comresearchgate.netarxiv.org DFT calculations can be used to model the transition states of key stereodetermining steps in a synthetic route. nih.gov By comparing the energies of different transition state structures, chemists can predict which diastereomer or enantiomer will be formed preferentially. nih.gov

In the context of this compound synthesis, several strategies have been developed that involve stereoselective reactions to establish the correct configuration at the chiral centers. acs.orgacs.org While specific DFT studies on this compound itself are not prominently detailed in the primary literature, this methodology is widely applied to understand the origins of stereoselectivity in analogous synthetic transformations, such as the nucleophilic additions to chiral pyridinium (B92312) salts which have been used in the synthesis of barrenazines. researchgate.netnih.govacs.org Such computational studies provide valuable insights that can guide the development of more efficient and selective synthetic routes. researchgate.net

Future Directions and Applications of Barrenazine a Research

Development of More Efficient and Sustainable Synthetic Routes

While several total syntheses of Barrenazine A have been accomplished, a primary future objective is the development of more efficient and sustainable synthetic strategies. researchgate.netnih.govresearchgate.net Current routes, though successful in achieving the target molecule, often involve numerous steps and the use of hazardous reagents. nih.govresearchgate.net For instance, a notable enantioselective synthesis started from 1,4-butanediol (B3395766) and employed key steps like a sequential allylboration/ring-closing metathesis and the dimerization of an azidopiperidinone intermediate. nih.govresearchgate.net Another approach utilized a highly diastereoselective nucleophilic addition of a Grignard reagent to a chiral acylpyridinium salt. researchgate.net

Table 1: Comparison of Selected Synthetic Strategies for this compound and its Precursors

| Starting Material | Key Reactions | Number of Steps (to this compound or key precursor) | Overall Yield | Reference |

| 1,4-butanediol | Allylboration, Ring-closing metathesis, Dimerization of azidopiperidinone | - | - | nih.gov |

| 4-methoxy-3-(triisopropylsilyl)pyridine | Diastereoselective Grignard addition, Radical azidation, Reductive dimerization | 9 | 19% | researchgate.net |

| Octanal | Preparation of a functionalized 4-aminopiperidin-5-ol, Oxidative dimerization | 8 | - | researchgate.net |

In-depth Elucidation of the Complete Biosynthetic Pathway

The biosynthesis of this compound in its natural source, an unidentified tunicate, remains largely uncharacterized. nih.gov A significant area for future research is the complete elucidation of its biosynthetic pathway. This endeavor would involve a combination of genomic, transcriptomic, and metabolomic approaches to identify the gene clusters responsible for producing the alkaloid. mdpi.comfrontiersin.orgresearchgate.net Identifying and characterizing the specific enzymes—such as polyketide synthases, non-ribosomal peptide synthetases, tailoring enzymes like oxidases, and transferases—that construct the barrenazine scaffold would be a major breakthrough. frontiersin.orgfrontiersin.org

Understanding the biosynthesis is not only of fundamental scientific interest but also has practical applications. wikipedia.orgwhiterose.ac.uk It could pave the way for producing this compound and novel analogs through heterologous expression in more manageable host organisms like bacteria or yeast. creative-biostructure.com This bio-engineering approach could provide a more sustainable and scalable source of the compound compared to isolation from its marine host or complex chemical synthesis. nih.gov Techniques such as tracer studies using labeled precursors and the use of mutant strains could also be employed to map out the intricate steps of the pathway. snscourseware.org

Comprehensive Identification of this compound's Molecular Targets and Pathways in vitro

Initial studies have highlighted the cytotoxic properties of this compound against certain cancer cell lines, such as LOVO-DOX colon carcinoma. rsc.org However, the precise molecular mechanisms underlying this activity are still unknown. researchgate.net A crucial future direction is the comprehensive identification of its molecular targets and the signaling pathways it modulates.

Modern chemogenomic and proteomic approaches can be employed to systematically screen for protein-drug interactions. cam.ac.uk Techniques like in vitro evolution and whole-genome sequencing (IVIEWGA) or affinity-based protein profiling could pinpoint the specific cellular components that this compound binds to. cam.ac.uk Subsequent in vitro assays would then be necessary to validate these targets and understand how their modulation leads to the observed cytotoxic effects. Elucidating the mechanism of action is fundamental for any further development of this compound as a therapeutic agent, as it provides a rational basis for its use and for predicting potential efficacy and side effects. nih.gov

Potential of this compound as a Chemical Scaffold for Medicinal Chemistry Development

The unique and complex heterocyclic structure of this compound makes it an attractive scaffold for medicinal chemistry. symc.edu.cnsemanticscholar.orgrsc.org Its unprecedented 1,3,4,6,8,9-hexahydrodipyridino[3,4-b:3',4'-e]pyrazine core offers a three-dimensional architecture that is distinct from many existing drug classes. nih.govrsc.org This novelty is highly valuable in drug discovery for exploring new chemical space and overcoming resistance mechanisms. nih.govuniroma1.it

Future medicinal chemistry programs will likely focus on synthesizing a library of this compound analogs. rsc.org By systematically modifying the peripheral functional groups and even altering the core scaffold, researchers can explore the structure-activity relationships (SAR). journaljpri.com This would involve creating derivatives with varied substituents to enhance potency, improve selectivity, and optimize pharmacokinetic properties. mdpi.com The pyrazine (B50134) core, a feature of many biologically active compounds, offers numerous points for chemical modification. nih.govmdpi.com Strategies like diversity-oriented synthesis (DOS) or biology-oriented synthesis (BIOS) could be employed to efficiently generate a wide range of analogs for biological screening. rsc.org The ultimate aim is to develop a lead compound with superior therapeutic potential compared to the parent natural product. tjnpr.org

Integration into Broader Natural Products Drug Discovery Programs

This compound represents a valuable lead compound within the broader context of natural products drug discovery. nih.govmdpi.com Historically, natural products have been a rich source of new medicines, particularly in oncology and infectious diseases. tjnpr.orgnih.gov The integration of this compound into modern drug discovery workflows is a key future step.

This involves leveraging high-throughput screening (HTS) to test this compound and its synthetic analogs against a wide array of biological targets and disease models. creative-biostructure.com The process known as dereplication, which helps to quickly identify known compounds, will be essential to focus efforts on novel structures and activities. nih.gov Furthermore, advances in computational chemistry and artificial intelligence can be used to predict the bioactivity of virtual this compound derivatives, helping to prioritize the synthesis of the most promising candidates. synthiaonline.com By combining the unique chemical diversity of natural products like this compound with cutting-edge screening and discovery technologies, the probability of translating this marine alkaloid into a clinically useful agent can be significantly enhanced. journaljpri.com

Q & A

Q. What are the established synthetic pathways for Barrenazine A, and how can researchers optimize reaction conditions for reproducibility?

- Methodological Answer : this compound is synthesized via multi-step sequences involving intermediates such as 54 → 61, with critical steps including L-Selectride-mediated reductions and Pd/C-catalyzed hydrogenations . To optimize reproducibility, document reaction parameters (temperature, solvent purity, catalyst loading) rigorously and validate intermediates using HPLC and mass spectrometry. The Beilstein Journal of Organic Chemistry recommends including detailed experimental protocols in supplementary materials to enable replication .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound and its intermediates?

- Methodological Answer : High-resolution NMR (¹H/¹³C) and X-ray crystallography are critical for structural elucidation, particularly for stereochemical confirmation. Pair these with LC-MS for purity assessment (>95% by HPLC). For novel intermediates, provide comparative spectral data against known analogs . Avoid over-reliance on single techniques; cross-validate using IR and elemental analysis where feasible .

Q. How can researchers design initial bioactivity assays to evaluate this compound’s pharmacological potential?

- Methodological Answer : Prioritize target-based in vitro assays (e.g., enzyme inhibition or receptor-binding studies) using dose-response curves (IC₅₀/EC₅₀ calculations). Include positive controls (e.g., known inhibitors) and triplicate measurements to minimize variability. For cytotoxicity screening, use cell lines with validated sensitivity profiles and adhere to OECD guidelines for assay standardization .

Advanced Research Questions

Q. How should researchers address contradictions in reported synthetic yields of this compound across studies?

- Methodological Answer : Conduct a scoping review to identify variables affecting yield discrepancies (e.g., solvent purity, inert atmosphere integrity) . Replicate key studies under controlled conditions, using Design of Experiments (DoE) to isolate critical factors. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses about yield optimization .

Q. What strategies are effective for resolving ambiguities in this compound’s stereochemical configuration from conflicting spectral data?

- Methodological Answer : Combine NOESY/ROESY NMR experiments with computational modeling (DFT calculations for energy-minimized conformers) to resolve stereochemical conflicts. Cross-reference with VCD (vibrational circular dichroism) for chiral centers. Publish raw spectral datasets in repositories like Zenodo to enable peer validation .

Q. How can computational methods (e.g., QSAR, molecular docking) be integrated with experimental data to refine this compound’s mechanism of action?

- Methodological Answer : Develop QSAR models using curated bioactivity datasets (IC50 values, ligand efficiencies) and validate with leave-one-out cross-validation. For docking studies, use cryo-EM or X-ray structures of target proteins and apply molecular dynamics simulations to assess binding stability. Disclose force field parameters and software versions to ensure reproducibility .

Q. What experimental frameworks are recommended for assessing this compound’s metabolic stability and off-target effects in preclinical models?

- Methodological Answer : Use hepatocyte microsomal assays (human/rodent) for metabolic stability profiling. Combine this with kinome-wide selectivity screening (e.g., Eurofins KinaseProfiler) to identify off-target interactions. For in vivo PK/PD studies, adhere to FDA guidelines for species selection and dose extrapolation .

Methodological Best Practices

- Data Contradiction Analysis : Apply Cochrane systematic review protocols to evaluate conflicting data, emphasizing risk-of-bias assessments and meta-analytic tools for heterogeneity quantification .

- Collaborative Workflows : Define task distributions using SMART criteria (Specific, Measurable, Achievable, Relevant, Time-bound) and document milestones in electronic lab notebooks (e.g., LabArchives) .

- Ethical Reporting : Disclose synthetic byproducts, failed experiments, and negative bioactivity results to avoid publication bias. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.